![molecular formula C24H20N2O4S B1583890 Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- CAS No. 30203-11-3](/img/structure/B1583890.png)
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Overview
Description
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- (CAS Number: 30203-11-3) is a complex organic compound with significant biological activity. This article explores its structural characteristics, synthesis methods, biological effects, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is , with a molecular weight of 432.49 g/mol. The compound features a sulfonyl group linking two 4-aminophenoxy phenyl units. Its structural representation can be denoted by the InChI key WCXGOVYROJJXHA-UHFFFAOYSA-N and the SMILES notation O=S(=O)(C1=CC=C(OC2=CC=C(N)C=C2)C=C1)C3=CC=C(OC4=CC=C(N)C=C4)C=C3 .
Synthesis Methods
The synthesis of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- typically involves:
- Starting Materials : The synthesis often begins with commercially available aniline derivatives.
- Reagents : Common reagents include sulfonyl chlorides and phenolic compounds.
- Reaction Conditions : The reactions are generally conducted under controlled temperatures and may require catalysts to enhance yields.
These methods highlight the versatility of this compound in synthetic organic chemistry .
Benzenamine derivatives have shown various biological activities including:
- Antimicrobial Properties : Some studies suggest that compounds similar to Benzenamine can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Anticancer Potential : Research indicates that certain benzenamine derivatives may inhibit cancer cell proliferation by inducing apoptosis through the activation of specific signaling pathways .
Toxicological Studies
Toxicological assessments indicate that Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- may pose risks such as:
- Eye Irritation : Classified as Category 2 for serious eye damage/irritation.
- Respiratory Sensitization : Potential respiratory sensitization effects have been noted but require further investigation .
Applications in Research and Industry
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- has potential applications in several fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting various diseases.
- Material Science : The compound is investigated for its properties in high-performance polymers due to its thermal stability and mechanical strength .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Unique Features |
---|---|---|
Benzenamine, 3,3'-(sulfonylbis(4,1-phenyleneoxy))bis- | 121657 | Different substitution pattern on the phenyl rings |
Bis[4-(4-aminophenoxy)phenyl] sulfone | N/A | Lacks additional phenylene groups |
Aniline derivatives | Various | General class with varying substituents on the amine group |
The specificity of Benzenamine's sulfonyl linkage and dual aromatic amine structure may confer distinct properties compared to its analogs .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of Benzenamine derivatives on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.
Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial properties of Benzenamine against common pathogens such as E. coli and S. aureus. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is its use in HPLC for the separation and analysis of complex mixtures. It has been effectively analyzed using the Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations .
Polymer Synthesis
Benzenamine derivatives, including this compound, are utilized in the synthesis of sulfonated polyimides (SPIs). These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and electronics. The sulfonyl group in the structure enhances the solubility and processability of these materials.
Toxicity Studies
Research involving benzenamine derivatives has included toxicity assessments to evaluate their safety profile. Short-term repeated dose toxicity tests have been conducted to understand the compound's effects on biological systems. These studies are essential for determining safe exposure levels and potential health risks associated with its use .
Case Study 1: HPLC Application
A study demonstrated the effective separation of benzenamine derivatives using a reverse-phase HPLC method. The research highlighted how varying the mobile phase composition could optimize separation efficiency and resolution of complex mixtures containing similar compounds.
Case Study 2: Polymer Development
Research on SPIs synthesized from benzenamine derivatives showed that these materials could withstand extreme temperatures without significant degradation. The findings indicated potential applications in high-temperature environments where conventional polymers would fail.
Properties
IUPAC Name |
3-[4-[4-(3-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGOVYROJJXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067542 | |
Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30203-11-3 | |
Record name | 3,3′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30203-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3,3'-(sulfonylbis(4,1-phenyleneoxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030203113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis[4-(3-aminophenoxy)phenyl] Sulfone?
A1: The molecular formula of BAPS is C24H20N2O4S, and its molecular weight is 432.5 g/mol.
Q2: How is Bis[4-(3-aminophenoxy)phenyl] Sulfone typically synthesized?
A2: BAPS is commonly synthesized through a nucleophilic aromatic substitution reaction between m-aminophenol and 4,4'-dichlorodiphenylsulfone. []
Q3: What are the key properties of Bis[4-(3-aminophenoxy)phenyl] Sulfone that make it suitable for polymer synthesis?
A3: BAPS exhibits excellent thermal stability, good solubility in common organic solvents, and the ability to impart desirable properties like high glass transition temperatures and good mechanical strength to the resulting polymers. [, , ]
Q4: What are the primary applications of polymers synthesized using Bis[4-(3-aminophenoxy)phenyl] Sulfone?
A4: BAPS-based polymers, especially polyimides, find applications in various fields including:
- High-performance films and coatings: Due to their excellent thermal stability, mechanical strength, and optical properties, these films are used in aerospace, electronics, and display technologies. [, , ]
- Gas separation membranes: The incorporation of BAPS in polymer membranes can enhance their selectivity and permeability for gases like CO2, N2, and O2, making them suitable for gas separation applications. [, ]
- Proton exchange membranes: Sulfonated derivatives of BAPS-based polyimides exhibit promising proton conductivity, making them potential candidates for fuel cell applications. [, ]
Q5: How does Bis[4-(3-aminophenoxy)phenyl] Sulfone influence the morphology of the resulting polymers?
A5: The structure of BAPS, with its ether and sulfone linkages, influences chain packing and interactions within the polymer matrix. This can lead to variations in crystallinity, morphology, and ultimately, the physical properties of the final polymer. [, , ]
Q6: How does the molecular weight of co-monomers affect the properties of BAPS-based polymers?
A6: Studies have shown that varying the molecular weight of co-monomers, like polydimethylsiloxane in poly(imide siloxane) copolymers, can significantly impact the morphology and mechanical properties of the final material. For example, increasing the siloxane segment length can lead to microphase separation and influence the material's elasticity. [, ]
Q7: Can Bis[4-(3-aminophenoxy)phenyl] Sulfone be used to synthesize colorless and transparent polyimides?
A7: Yes, BAPS is a crucial component in synthesizing colorless and transparent polyimides. By utilizing specific dianhydrides and controlling the polymerization conditions, BAPS-based polyimides can achieve high optical transparency, making them suitable for applications like flexible display substrates. [, , ]
Q8: What is the thermal stability of Bis[4-(3-aminophenoxy)phenyl] Sulfone-based polymers?
A8: BAPS-based polyimides generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. This high thermal resistance makes them suitable for applications requiring durability at elevated temperatures. [, , ]
Q9: How can the properties of Bis[4-(3-aminophenoxy)phenyl] Sulfone-based polymers be further modified?
A9: Several strategies can be employed to fine-tune the properties of BAPS-based polymers, including:
- Copolymerization: Introducing other diamines or dianhydrides during polymerization allows for tailoring properties like solubility, glass transition temperature, and mechanical strength. [, ]
- Sulfonation: Introducing sulfonic acid groups enhances the hydrophilicity and proton conductivity of the polymers, making them suitable for applications like proton exchange membranes in fuel cells. [, ]
- Crosslinking: Incorporating crosslinkable groups into the polymer structure can enhance its mechanical strength, thermal stability, and solvent resistance. [, ]
- Nanocomposite formation: Dispersing nanofillers like silica, graphene, or clay within the polymer matrix can further enhance its mechanical, thermal, and optical properties. [, ]
Q10: What is known about the environmental impact of Bis[4-(3-aminophenoxy)phenyl] Sulfone and its derivatives?
A10: While BAPS itself is not extensively studied for its environmental impact, research on its polymer derivatives suggests a focus on sustainability. This includes exploring:
- Biodegradable alternatives: Researchers are investigating the use of bio-based monomers and the design of BAPS-derived polymers with improved biodegradability. []
- Recycling and waste management: Developing efficient recycling methods and responsible waste management practices for BAPS-based polymers is crucial for minimizing their environmental impact. []
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